molecular formula C10H9N5O B14569847 N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea CAS No. 61310-23-4

N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea

Cat. No.: B14569847
CAS No.: 61310-23-4
M. Wt: 215.21 g/mol
InChI Key: CNKRRFAEIGKEGM-UHFFFAOYSA-N
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Description

N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like trimethylsilyl cyanide are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Pyridin-4-yl)pyrimidin-4-yl]urea is unique due to its specific combination of pyridine and pyrimidine rings, which allows it to interact with a broader range of biological targets compared to other similar compounds. This makes it a valuable molecule for drug discovery and development.

Properties

CAS No.

61310-23-4

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

(2-pyridin-4-ylpyrimidin-4-yl)urea

InChI

InChI=1S/C10H9N5O/c11-10(16)15-8-3-6-13-9(14-8)7-1-4-12-5-2-7/h1-6H,(H3,11,13,14,15,16)

InChI Key

CNKRRFAEIGKEGM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=CC(=N2)NC(=O)N

Origin of Product

United States

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